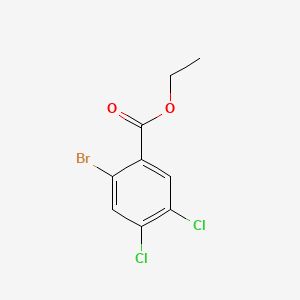

Ethyl 2-bromo-4,5-dichlorobenzoate

説明

Ethyl 2-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester featuring bromine and chlorine substituents at positions 2, 4, and 5 of the benzene ring, with an ethyl ester group at the carbonyl position.

Synthesis and Characterization: The compound is typically synthesized via esterification of 2-bromo-4,5-dichlorobenzoic acid with ethanol under acidic or catalytic conditions. Characterization methods include:

特性

分子式 |

C9H7BrCl2O2 |

|---|---|

分子量 |

297.96 g/mol |

IUPAC名 |

ethyl 2-bromo-4,5-dichlorobenzoate |

InChI |

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 |

InChIキー |

YJPIYKOEINOXKE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the bromination and chlorination of ethyl benzoate. This multi-step process includes:

- Bromination of ethyl benzoate using bromine in the presence of a catalyst like iron(III) bromide.

- Chlorination of the resulting ethyl 2-bromobenzoate using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Industrial Production Methods

In industrial settings, the production of ethyl 2-bromo-4,5-dichlorobenzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

化学反応の分析

Types of Reactions

Ethyl 2-bromo-4,5-dichlorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: 2-bromo-4,5-dichlorobenzyl alcohol.

Hydrolysis: 2-bromo-4,5-dichlorobenzoic acid.

科学的研究の応用

Ethyl 2-bromo-4,5-dichlorobenzoate is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: As a precursor in the manufacture of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of ethyl 2-bromo-4,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The ester group allows for easy modification, enabling the design of derivatives with improved activity and selectivity.

類似化合物との比較

Structural Features

Ethyl 2-bromo-4,5-dichlorobenzoate is distinguished by its trihalogenated aromatic system and ester group. Key structural analogs include:

- 2-Bromoacetophenone derivatives: These lack the ester group and dichloro substituents but share the brominated aromatic core (e.g., 2-bromo-4'-methoxyacetophenone, C₉H₉BrO₂) .

- Halogenated benzoylmethylene compounds : Such as 2-bromo-4-p-nitrobenzoylmethylenemesitylene (C₁₇H₁₅BrN₂O₃), which feature nitro and benzoyl groups instead of ester functionalities .

Physical Properties

Key Observations :

Chemical Reactivity

- Hydrogenation: Unlike 2-bromo-4-p-nitrobenzoylmethylenemesitylene, which undergoes catalytic hydrogenation to form p-aminobenzoyl derivatives , Ethyl 2-bromo-4,5-dichlorobenzoate may resist reduction of the ester group under mild conditions.

- Nucleophilic Substitution : The bromine at position 2 is likely more reactive than chlorine substituents due to weaker C-Br bonds, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Gaps

- Structural Analysis : Crystallographic data for Ethyl 2-bromo-4,5-dichlorobenzoate is absent in the provided evidence. Tools like SHELX could resolve its crystal structure to compare packing efficiency with analogs.

- Spectral Data : Reported IR and NMR trends align with related compounds, but experimental validation is needed .

- Thermal Stability : The compound’s decomposition profile remains unstudied, unlike nitrobenzoyl derivatives, which show thermal stability up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。